

Picarbutrazox cross-resistance with other oomycete fungicides

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Compound of Interest

Compound Name: *Picarbutrazox*

Cat. No.: *B3026463*

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Picarbutrazox Cross-Resistance Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information regarding **Picarbutrazox** and its cross-resistance profile with other oomycete fungicides.

Frequently Asked Questions (FAQs)

Q1: What is **Picarbutrazox** and what is its mode of action?

A1: **Picarbutrazox** is a novel systemic fungicide belonging to the tetrazolyloximes chemical group.^[1] It is classified by the Fungicide Resistance Action Committee (FRAC) under the unique code U17, indicating a novel and currently unknown mode of action.^[1] It is highly effective against oomycete pathogens such as *Pythium*, *Phytophthora*, and downy mildews.^[1]

Q2: Is there any known cross-resistance between **Picarbutrazox** and other oomycete fungicides?

A2: Currently, there is no known cross-resistance between **Picarbutrazox** and other oomycete fungicides.^[1] Its unique mode of action makes it a valuable tool for resistance management programs.^{[1][2]}

Q3: We are observing reduced efficacy of **Picarbutrazox** in our experiments. Could this be due to cross-resistance with a fungicide we used previously?

A3: It is unlikely that the reduced efficacy is due to cross-resistance with previously used fungicides, given **Picarbutrazox**'s novel mode of action.[1] Other factors could be at play, such as:

- Incorrect dosage: Ensure the correct concentration of **Picarbutrazox** is being used for the target oomycete species.
- Isolate variability: There can be natural variation in sensitivity to fungicides among different isolates of the same oomycete species.
- Experimental conditions: Factors such as pH, temperature, and media composition can influence the efficacy of the fungicide.
- Degradation of the compound: Ensure the **Picarbutrazox** stock solution is properly stored and has not degraded.

Q4: How can we test for **Picarbutrazox** sensitivity in our oomycete isolates?

A4: You can perform an in vitro fungicide sensitivity assay, such as the amended agar medium method, to determine the Effective Concentration to inhibit 50% of mycelial growth (EC50). A detailed protocol is provided in the "Experimental Protocols" section of this document.

Q5: What is the typical range of EC50 values for **Picarbutrazox** against common oomycetes?

A5: **Picarbutrazox** is highly active at very low concentrations. For a wide range of Pythium species, the mean EC50 value has been reported to be as low as 0.000376 mg/L.[1] For various species of Phytophthora, Phytophythium, Globisporangium, and Pythium, EC50 values have been observed to range from 0.0013 to 0.0483 µg/mL.[3][4] Specific values for different species can be found in the "Data Presentation" section.

Troubleshooting Guides

Issue: Higher than expected EC50 values for **Picarbutrazox**.

Possible Cause	Troubleshooting Step
Inaccurate serial dilutions	Verify the calculations for your serial dilutions and ensure accurate pipetting.
Degraded Picarbutrazox stock	Prepare a fresh stock solution of Picarbutrazox from a reliable source.
Resistant isolate	While unlikely to be due to cross-resistance, you may have an isolate with reduced sensitivity. Confirm by testing against a known sensitive reference strain.
Inappropriate growth medium	Ensure the growth medium used is optimal for the oomycete species being tested and does not interfere with the fungicide's activity.

Issue: Inconsistent results across replicate plates.

Possible Cause	Troubleshooting Step
Uneven distribution of fungicide in the medium	Ensure the fungicide is thoroughly mixed into the molten agar before pouring the plates.
Contamination	Check for bacterial or other fungal contamination on the plates, which could interfere with oomycete growth.
Variable inoculum size	Use agar plugs of a standardized size from the actively growing margin of the oomycete colony.

Data Presentation

Table 1: In Vitro Sensitivity of Various Oomycete Species to **Picarbutrazox**

Oomycete Species	Mean EC50 (µg/mL)	Reference
Pythium spp. (average of 40 species)	0.000376	[1]
Phytopythium helicoides	0.0013	[3]
Globisporangium ultimum	0.0014	[5]
Pythium aphanidermatum	0.0031	[5]
Phytophthora sojae	0.0198	[5]
Phytophthora sansomeana	0.0483	[3]

Table 2: Comparative Efficacy of **Picarbutrazox** and Other Oomycete Fungicides Against Pythium on Turf

Fungicide	Average Disease Control (%)	Reference
Picarbutrazox	92	[2]
Mefenoxam	89	[2]
Cyazofamid	87	[2]

Note: The differences in percent disease control in this study were not statistically significant.[2]

Experimental Protocols

Protocol: In Vitro Fungicide Sensitivity Testing using the Amended Agar Medium Method

This protocol is adapted from methodologies described for oomycete fungicide sensitivity testing.[1]

1. Materials:

- Pure culture of the oomycete isolate

- Appropriate growth medium (e.g., V8 agar, cornmeal agar)
- **Picarbutrazox** (analytical grade)
- Solvent for **Picarbutrazox** (e.g., dimethyl sulfoxide - DMSO)
- Sterile petri dishes (90 mm)
- Sterile distilled water
- Micropipettes and sterile tips
- Sterile cork borer (5 mm diameter)
- Incubator

2. Preparation of Fungicide Stock Solution: a. Prepare a high-concentration stock solution of **Picarbutrazox** in the chosen solvent (e.g., 10 mg/mL in DMSO). b. From this stock, prepare a series of working solutions in sterile distilled water to achieve the desired final concentrations in the agar medium.

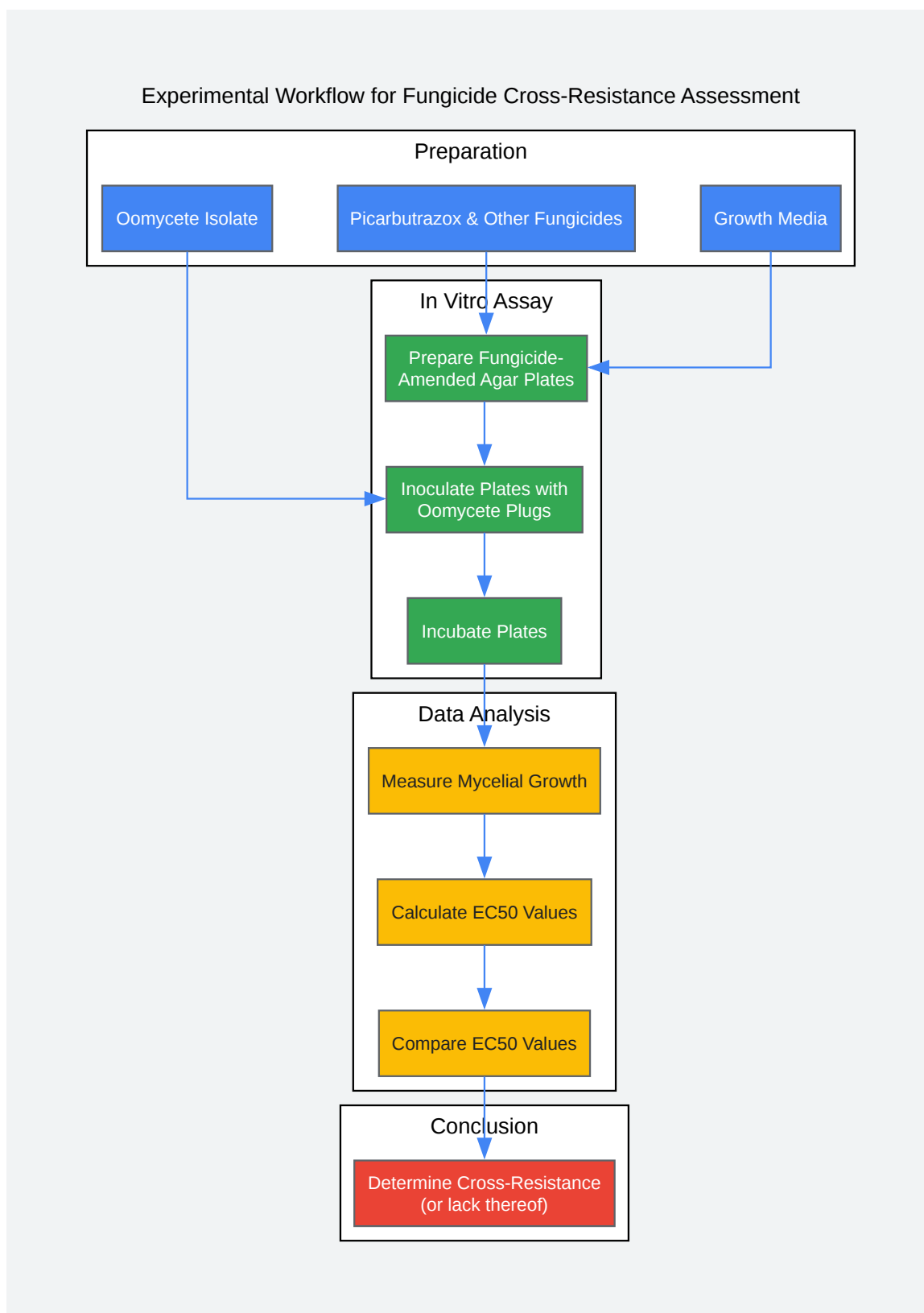
3. Preparation of Fungicide-Amended Agar: a. Prepare the agar medium according to the manufacturer's instructions and autoclave. b. Cool the molten agar in a water bath to 45-50°C. c. Add the appropriate volume of the **Picarbutrazox** working solutions to the molten agar to achieve a range of final concentrations (e.g., 0, 0.001, 0.01, 0.1, 1, and 10 µg/mL). Also, prepare a control plate with the solvent alone to account for any solvent effects. d. Mix thoroughly by swirling the flask and pour approximately 20 mL of the amended agar into each petri dish. e. Allow the plates to solidify at room temperature.

4. Inoculation: a. From the margin of an actively growing oomycete culture, take 5 mm plugs using a sterile cork borer. b. Place one agar plug, mycelium-side down, in the center of each fungicide-amended and control plate.

5. Incubation: a. Incubate the plates at the optimal temperature for the oomycete species (e.g., 20-25°C) in the dark.

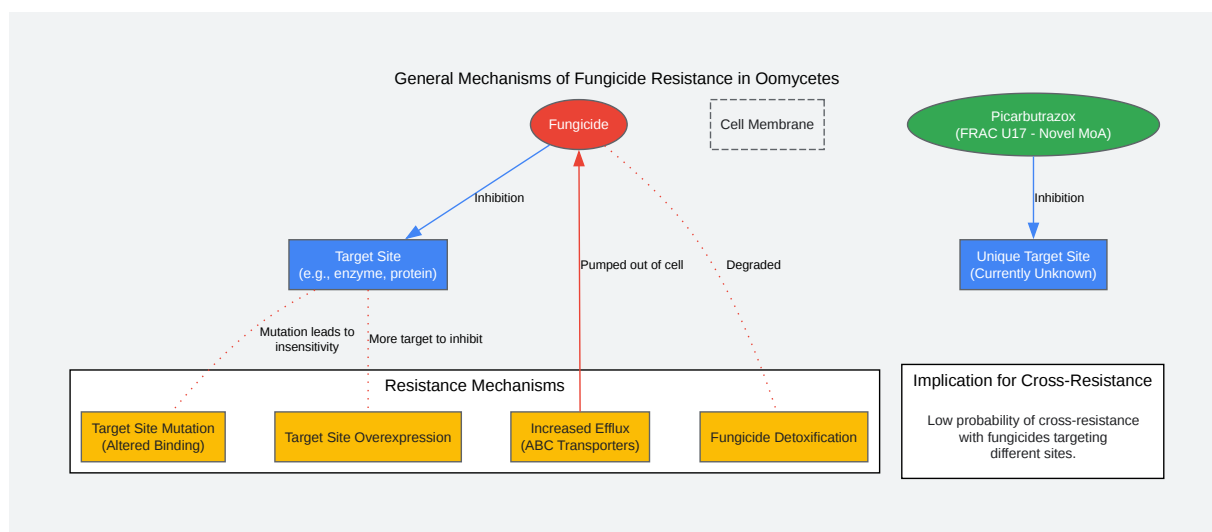
6. Data Collection and Analysis: a. Measure the colony diameter (in two perpendicular directions) of each plate daily until the mycelium on the control plate reaches the edge of the dish. b. Calculate the average colony diameter for each concentration. c. Determine the percentage of mycelial growth inhibition relative to the control. d. Calculate the EC50 value by plotting the percentage of inhibition against the log of the fungicide concentration and performing a probit or logistic regression analysis.

Mandatory Visualizations



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Caption: Workflow for assessing fungicide cross-resistance.



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Caption: Oomycete fungicide resistance mechanisms.

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